1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-ethylphenyl)urea
Description
1-(2-(1H-Imidazol-1-yl)pyrimidin-5-yl)-3-(3-ethylphenyl)urea is a synthetic organic compound featuring a pyrimidine core substituted with a 1H-imidazol-1-yl group at the 2-position and a urea linkage connecting the pyrimidine to a 3-ethylphenyl moiety.
Properties
IUPAC Name |
1-(3-ethylphenyl)-3-(2-imidazol-1-ylpyrimidin-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O/c1-2-12-4-3-5-13(8-12)20-16(23)21-14-9-18-15(19-10-14)22-7-6-17-11-22/h3-11H,2H2,1H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQIHUCRAWMOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NC2=CN=C(N=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-3-(3-ethylphenyl)urea is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant studies, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 307.37 g/mol. The structural composition includes an imidazole ring, a pyrimidine moiety, and a phenyl group, which contribute to its biological properties.
Research indicates that compounds containing imidazole and pyrimidine rings often exhibit interactions with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical biological pathways.
- Modulation of Cellular Signaling : The imidazole ring may interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of similar imidazole and pyrimidine derivatives. For instance, compounds designed around these scaffolds have demonstrated significant activity against various bacterial strains and fungi.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Mycobacterium tuberculosis | 0.05 - 0.5 µg/mL |
| Staphylococcus aureus | 0.25 - 2 µg/mL |
| Escherichia coli | 0.1 - 1 µg/mL |
These findings suggest that the compound may exhibit similar antimicrobial efficacy.
Cytotoxicity Studies
In vitro cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies indicate that the compound shows low toxicity against human cell lines, with selectivity indices suggesting a favorable therapeutic window.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| THP-1 (monocytic) | >100 | >200 |
| HeLa (cervical cancer) | 25 | 8 |
These results imply that while the compound can inhibit cancer cell growth, it maintains a relatively high safety margin against normal cells.
Case Study 1: Anticancer Potential
A recent study investigated the effects of similar compounds on cancer cell proliferation. The results indicated that derivatives with imidazole and pyrimidine structures can induce apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
Case Study 2: Antimycobacterial Activity
Another study focused on the antimycobacterial properties of related compounds, demonstrating significant activity against Mycobacterium abscessus. The mechanism was attributed to disruption of cell wall synthesis through inhibition of MmpL3, a critical transporter in mycobacterial species.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Imidazole-Pyrimidine Cores
The compound shares structural similarities with other imidazole-pyrimidine derivatives. For example, (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide (referred to in ) also contains an imidazole ring and a pyrimidine-like system. Key differences include:
- Substituents : The title compound has a urea linkage and 3-ethylphenyl group, whereas the analogue in features a hydrazinecarboxamide group and a benzodioxol moiety.
- Synthetic Routes : Both compounds were characterized using spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography . However, the hydrazinecarboxamide derivative required single-crystal X-ray analysis to confirm its (E)-configuration, a step that may also be critical for resolving stereochemistry in the urea-linked compound .
Table 1: Structural and Analytical Comparison
Role of X-ray Crystallography in Structural Validation
The SHELX software suite () is widely used for crystallographic refinement in small-molecule studies. While direct data for the title compound are unavailable, the methodology described in and the robustness of SHELX (particularly SHELXL for refinement and SHELXS/SHELXD for structure solution) suggest that similar approaches could resolve its conformation and electronic properties . Notably, SHELX’s precision in handling high-resolution data would be critical for confirming the urea linkage’s geometry and intermolecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
